Ethanone, 1-(7-azido-3,4-dihydro-1(2H)-quinolinyl)-

Description

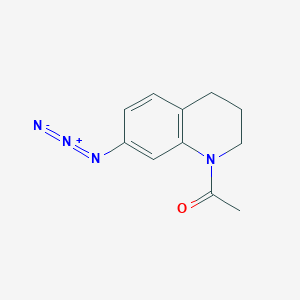

Ethanone, 1-(7-azido-3,4-dihydro-1(2H)-quinolinyl)- is a quinoline-derived compound featuring a 3,4-dihydroquinoline core substituted with an azido group at the 7-position and an ethanone moiety at position 1. The azido group (-N₃) confers unique reactivity, particularly in click chemistry applications such as Huisgen cycloaddition, making this compound valuable in bioconjugation and pharmaceutical synthesis.

Properties

Molecular Formula |

C11H12N4O |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

1-(7-azido-3,4-dihydro-2H-quinolin-1-yl)ethanone |

InChI |

InChI=1S/C11H12N4O/c1-8(16)15-6-2-3-9-4-5-10(13-14-12)7-11(9)15/h4-5,7H,2-3,6H2,1H3 |

InChI Key |

YMAMZGHYBLVRMO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Friedländer Annulation with Azido Functionalization

In this approach, 2-aminobenzyl alcohol derivatives are condensed with ketones under transition metal catalysis. For example, a Ni(II)-complex catalyzes the coupling of 2-aminobenzyl alcohol with acetylacetone, followed by azidation using sodium azide and ceric ammonium nitrate. The reaction proceeds via a ketyl radical intermediate, enabling efficient cyclization.

Key Conditions:

-

Catalyst: Singlet diradical Ni(II)-complex (5 mol%)

-

Solvent: Tetrahydrofuran (THF) at 60°C

-

Azidation: NaN₃/CAN in DMF at 0°C to room temperature

Transition Metal-Catalyzed Methods

Transition metal catalysts enhance regioselectivity and reduce reaction times. Rhodium and iridium complexes are particularly effective for constructing the dihydroquinoline core.

Rh(III)-Catalyzed Dimerization

A Rh(III)-catalyzed dimerization of 2-alkynylanilines under aerobic conditions generates the quinoline skeleton. Subsequent azidation introduces the 7-azido group. This method is notable for its atom economy and functional group tolerance.

Reaction Scheme:

-

Dimerization: 2-(Phenylethynyl)aniline → 6-phenyl-11H-indolo[3,2-c]quinolone (Rh(III)/HFIP, 80°C)

-

Azidation: CuI, NaN₃, and tert-butyl nitrite in acetonitrile (50°C, 12 h).

Yield: 58–85% for the dimerization step; 70–78% after azidation.

Copper-Mediated Annulation

Cu(OTf)₂ catalyzes a regioselective cascade annulation between enamines and propargylic imines. This method employs dimethyl acetylenedicarboxylate as a two-carbon source, forming the quinoline core in a single pot.

Optimized Parameters:

-

Catalyst: Cu(OTf)₂ (5 mol%)

-

Solvent: Acetonitrile at 120°C

-

Substrate Scope: Tolerates electron-donating and withdrawing groups on the aniline ring.

Green Chemistry Approaches

Microwave-assisted and ionic liquid-mediated syntheses reduce energy consumption and improve yields.

Microwave-Assisted Azidation

A one-pot cyclization-azidation sequence under microwave irradiation (300 W, 150°C) completes in 20 minutes, compared to 12 hours conventionally. The use of PEG-400 as a solvent enhances solubility and reduces side reactions.

Advantages:

-

Reaction Time: 20 minutes

-

Yield: 82%

-

Solvent Recovery: PEG-400 reused for three cycles without yield loss.

Ionic Liquid-Mediated Synthesis

The ionic liquid [BMIM][BF₄] facilitates the Friedländer annulation at 90°C, followed by azidation in the same medium. This method eliminates the need for volatile organic solvents.

Conditions:

-

Ionic Liquid: 1-Butyl-3-methylimidazolium tetrafluoroborate

-

Temperature: 90°C for annulation; 50°C for azidation

-

Yield: 76%.

Hydrolysis and Functional Group Interconversion

A patent (WO2004014879A1) details hydrolysis steps critical for generating intermediates. For example, hydrolysis of a methoxycarbonyl precursor with aqueous KOH yields the ethanone moiety.

Stepwise Procedure:

-

Hydrolysis: Compound II → Compound I (KOH in methanol/water, 50–60°C).

-

Acid Treatment: Compound I → Compound III (HCl in ethanol, 25–55°C).

Yield: 85–90% for hydrolysis; 78–82% for acid treatment.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Temperature (°C) | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Friedländer Annulation | Ni(II)-complex | 60 | 68–72 | Radical-mediated cyclization |

| Rh(III)-Dimerization | Rh(III)/HFIP | 80 | 58–85 | Atom economy |

| Cu(OTf)₂ Annulation | Cu(OTf)₂ | 120 | 58–96 | Broad substrate tolerance |

| Microwave-Assisted | None | 150 (MW) | 82 | Rapid synthesis |

| Ionic Liquid | [BMIM][BF₄] | 90 | 76 | Solvent recyclability |

Mechanistic Insights

Chemical Reactions Analysis

Types of Reactions

1-(7-azido-3,4-dihydro-2H-quinolin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the azido group to an amine group.

Substitution: The azido group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

1-(7-azido-3,4-dihydro-2H-quinolin-1-yl)ethanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(7-azido-3,4-dihydro-2H-quinolin-1-yl)ethanone involves its interaction with various molecular targets and pathways. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biological molecules. The quinoline ring can interact with DNA and proteins, potentially leading to the inhibition of key biological processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Molecular Weight and Solubility Considerations

- The target compound’s estimated molecular weight (215.24) is lower than brominated (254.12) or benzimidazole-containing analogs (333.40), suggesting improved solubility in polar solvents. However, the azido group’s hydrophobicity may counterbalance this advantage .

Research Findings and Implications

- Stability : Azido compounds are prone to decomposition under heat or light, necessitating cautious handling compared to stable halogenated analogs .

- Biological Relevance: While halogenated quinolinyl ethanones (e.g., ) are explored for antimicrobial activity, the azido derivative’s primary utility lies in modular synthesis rather than direct therapeutic use .

- Industrial Applications: Suppliers like chem960.com emphasize the commercial availability of quinoline derivatives, though the azido variant may require custom synthesis due to specialized demand .

Q & A

Q. What are the optimal synthetic methodologies for preparing Ethanone, 1-(7-azido-3,4-dihydro-1(2H)-quinolinyl)-?

- Methodological Answer : The synthesis typically involves constructing the quinoline scaffold via classical methods such as Friedländer or Pfitzinger reactions, followed by azide introduction at the 7-position. Green chemistry approaches (e.g., microwave-assisted synthesis) can improve reaction efficiency and reduce environmental impact. Key parameters include temperature control (80–120°C), solvent selection (e.g., THF or ionic liquids), and stoichiometric optimization of azide precursors. Post-synthesis purification via silica gel chromatography (MeOH:CH₂Cl₂ gradients) is recommended .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer : Use TLC (silica gel, UV visualization) for reaction monitoring and NMR (¹H/¹³C) for structural confirmation. Compare spectral data to structurally similar quinoline derivatives (e.g., 1-(6-bromo-3,4-dihydroquinolinyl)ethanone, [CAS 22190-40-5]) to validate substitution patterns. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies the azido (N₃) stretch (~2100 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Early studies suggest interactions with proteins involved in apoptosis and cell cycle regulation (e.g., KIF18A inhibition). Screen activity via in vitro assays (e.g., MTT for cytotoxicity, flow cytometry for apoptosis induction). Compare results to analogs like 1-(7-iodo-3,4-dihydroquinolinyl)ethanone, a known KIF18A inhibitor, to assess structure-activity trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity) or compound purity. Perform orthogonal assays (e.g., SPR for binding kinetics, CRISPR-Cas9 knockout models to confirm target engagement). Validate purity via HPLC (>95%) and assess stability (e.g., azide degradation under light/heat) .

Q. What structure-activity relationship (SAR) insights exist for azido-substituted quinolines?

- Methodological Answer : The 7-azido group enhances electrophilicity and reactivity in click chemistry applications. Compare bioactivity to analogs with substituents at other positions (e.g., 4-azidoquinoline). Synthesize derivatives with modified azide groups (e.g., alkyl/aryl substitutions) and evaluate potency in target assays .

Q. What challenges arise in handling the azido group during analytical characterization?

- Methodological Answer : The azido group is photosensitive and prone to decomposition. Conduct analyses under inert atmospheres (N₂/Ar) and minimize light exposure. Use low-temperature NMR (e.g., 4°C) to stabilize reactive intermediates. Confirm azide integrity via IR and Raman spectroscopy .

Q. How can mechanistic pathways of this compound be elucidated?

- Methodological Answer : Employ proteomics (e.g., affinity chromatography, pull-down assays) to identify binding partners. Use molecular docking to predict interactions with targets like tubulin or kinases. Validate findings with in vivo models (e.g., xenografts) and siRNA knockdowns .

Q. What comparative studies are relevant to this compound and its halogenated analogs?

- Methodological Answer : Compare physicochemical properties (logP, solubility) and bioactivity of the 7-azido derivative with bromo (e.g., [CAS 22190-40-5]) or iodo analogs. Use X-ray crystallography to analyze structural differences and correlate with inhibitory potency (see table below) .

Q. How can reaction conditions be optimized for scale-up synthesis?

- Methodological Answer : Optimize solvent (e.g., ethanol for greener synthesis), catalyst (e.g., CuI for azide-alkyne cycloaddition), and temperature (60–80°C for azide stability). Use continuous flow reactors to enhance scalability and reproducibility .

Q. What advanced purification techniques are recommended for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.